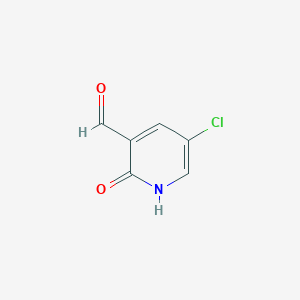

5-Chloro-2-hydroxynicotinaldehyde

Vue d'ensemble

Description

5-Chloro-2-hydroxynicotinaldehyde is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related chlorinated compounds and their synthesis, which can provide insights into the properties and potential synthesis routes for this compound. For instance, chlorinated hydroxyfuranones and substituted salicylic aldehydes are mentioned, which are structurally related to nicotinaldehyde derivatives .

Synthesis Analysis

The synthesis of chlorinated organic compounds is a topic of interest in the papers provided. An improved procedure for synthesizing chlorinated 5-hydroxy-4-methyl-2(5H)-furanones is described, which could be relevant to the synthesis of this compound due to the presence of a chlorinated hydroxy moiety in the molecule . Additionally, the synthesis of 5-chloromethyl salicylic aldehyde through direct chlorination of salicylic aldehyde could offer insights into the chlorination steps that might be applicable to the synthesis of this compound .

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the papers, the structure characterization of a photosensitizer, 5-(4-Carboxyphenyl)-10,15,20-tris(3-Hydroxyphenyl)chlorin, is detailed, including techniques such as IR, UV-Vis, MS, and 1H NMR spectra . These analytical techniques are crucial for determining the structure of organic compounds and could be used to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of this compound. However, the synthesis of related compounds involves reactions such as the Alder reaction, esterolysis, reduction, and selective oxidation . These reactions could potentially be involved in the chemical reactions of this compound, depending on its reactivity and the functional groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not discussed in the provided papers. However, the synthesis and purification processes described for related compounds suggest that properties such as solubility, stability, and reactivity could be influenced by the presence of chloro and hydroxy groups, as well as the overall molecular structure . The yield, solvent amount, and operation time are also important factors in the synthesis and can affect the scalability and practicality of producing such compounds .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H317 and H319 . These statements indicate that the compound may cause an allergic skin reaction (H317) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed skin thoroughly after handling .

Mécanisme D'action

Mode of Action

The exact mode of action of 5-Chloro-2-hydroxynicotinaldehyde is not well-understood. As a derivative of nicotinaldehyde, it may interact with its targets through similar mechanisms. For instance, it could potentially form oximes or hydrazones through reactions with hydroxylamine or hydrazine . These reactions are essentially irreversible as the adduct dehydrates

Result of Action

Given its potential to form oximes or hydrazones , it may induce changes in target molecules that alter their function.

Propriétés

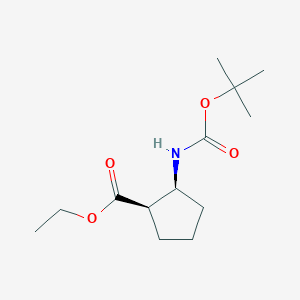

IUPAC Name |

5-chloro-2-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQHRVWXTUEGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3022046.png)